molecular formula C9H6F4O4 B6311640 5-(1,1,2,2-Tetrafluoroethoxy)salicylic acid CAS No. 1858257-00-7

5-(1,1,2,2-Tetrafluoroethoxy)salicylic acid

Cat. No.: B6311640
CAS No.: 1858257-00-7
M. Wt: 254.13 g/mol
InChI Key: AISFTDHVVUZINW-UHFFFAOYSA-N
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Description

5-(1,1,2,2-Tetrafluoroethoxy)salicylic acid is a chemical compound with the molecular formula C9H6F4O4 and a molecular weight of 254.13 g/mol This compound is a derivative of salicylic acid, where the hydroxyl group is substituted with a tetrafluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1,2,2-Tetrafluoroethoxy)salicylic acid typically involves the reaction of salicylic acid with 1,1,2,2-tetrafluoroethanol under acidic conditions. The reaction proceeds through the formation of an ester intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(1,1,2,2-Tetrafluoroethoxy)salicylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The tetrafluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

5-(1,1,2,2-Tetrafluoroethoxy)salicylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its anti-inflammatory and analgesic effects, similar to other salicylic acid derivatives.

    Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 5-(1,1,2,2-Tetrafluoroethoxy)salicylic acid involves its interaction with various molecular targets. Like other salicylic acid derivatives, it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of prostaglandins and thromboxanes. This inhibition leads to its anti-inflammatory and analgesic effects . Additionally, the tetrafluoroethoxy group may enhance its lipophilicity and metabolic stability, contributing to its unique biological activities .

Comparison with Similar Compounds

Similar Compounds

    Salicylic Acid: The parent compound, known for its anti-inflammatory and analgesic properties.

    Acetylsalicylic Acid (Aspirin): A widely used derivative with enhanced anti-inflammatory effects.

    Methyl Salicylate: Another derivative used in topical analgesic formulations.

Uniqueness

5-(1,1,2,2-Tetrafluoroethoxy)salicylic acid is unique due to the presence of the tetrafluoroethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and potential for various applications in research and industry .

Properties

IUPAC Name

2-hydroxy-5-(1,1,2,2-tetrafluoroethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O4/c10-8(11)9(12,13)17-4-1-2-6(14)5(3-4)7(15)16/h1-3,8,14H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISFTDHVVUZINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(C(F)F)(F)F)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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